N-(4-Diethylsulfamoyl-phenyl)-2-(2-oxo-benzooxazol-3-yl)-acetamide
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Overview
Description
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring fused with an acetamide group and a diethylsulfamoylphenyl moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the acetamide group and the diethylsulfamoylphenyl moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing output and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(METHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
- N-[4-(ETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
Uniqueness
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE stands out due to its specific diethylsulfamoyl group, which may confer unique chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H21N3O5S/c1-3-21(4-2)28(25,26)15-11-9-14(10-12-15)20-18(23)13-22-16-7-5-6-8-17(16)27-19(22)24/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
InChI Key |
JQNPOCDRDFXZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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